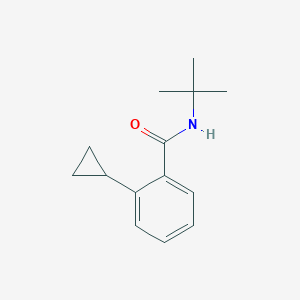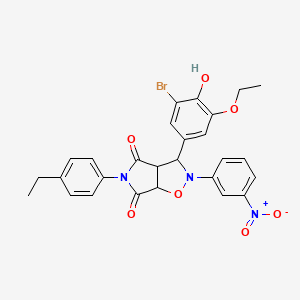
3-Cbz-aminocyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cbz-aminocyclohexanecarboxylic acid, also known as 3-carbobenzyloxyaminocyclohexanecarboxylic acid, is a compound that features a cyclohexane ring substituted with an amino group protected by a carbobenzyloxy (Cbz) group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-aminocyclohexanecarboxylic acid typically involves the protection of the amino group with a Cbz group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of cyclohexanone with benzyl chloroformate in the presence of a base to form the Cbz-protected intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cbz-aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: Pd/C, LiAlH4
Nucleophiles: Various amines and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Cbz-aminocyclohexanecarboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Cbz-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz-protected amino group can be selectively deprotected under mild conditions, allowing the free amine to participate in further biochemical reactions. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Cbz-aminocyclohexanecarboxylic acid include:
N-Boc-aminocyclohexanecarboxylic acid: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-aminocyclohexanecarboxylic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-aminocyclohexanecarboxylic acid: Features an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
The uniqueness of this compound lies in its Cbz protecting group, which offers stability under both acidic and basic conditions and can be removed via hydrogenolysis. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
1-amino-3-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c16-15(14(18)19)8-4-7-12(9-15)13(17)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,16H2,(H,18,19) |
InChI-Schlüssel |
PLAGNJWQJMERQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(C(=O)O)N)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)


![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)

![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)

![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)



![(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15171726.png)
